Posiphen

Catalog No.
S540025
CAS No.
116839-68-0
M.F
C20H23N3O2
M. Wt
337.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Posiphen

CAS Number

116839-68-0

Product Name

Posiphen

IUPAC Name

[(3aS,8bR)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-phenylcarbamate

Molecular Formula

C20H23N3O2

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C20H23N3O2/c1-20-11-12-22(2)18(20)23(3)17-10-9-15(13-16(17)20)25-19(24)21-14-7-5-4-6-8-14/h4-10,13,18H,11-12H2,1-3H3,(H,21,24)/t18-,20+/m0/s1

InChI Key

PBHFNBQPZCRWQP-AZUAARDMSA-N

SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C

Solubility

Soluble in DMSO

Synonyms

Posiphen; R-phenserine; (+)-O-(Phenylcarbamoyl)eseroline; (+)-Phenserine; (+)-Phenylcarbamoyleseroline; (+)-Posiphen;

Canonical SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C

Isomeric SMILES

C[C@]12CCN([C@H]1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C

Description

The exact mass of the compound Posiphen is 337.179 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Phenylcarbamates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of alpha-Synuclein Aggregation

A key feature of PD is the accumulation of alpha-synuclein protein in Lewy bodies within the brain. Posiphen has been shown to inhibit the translation of alpha-synuclein mRNA, potentially reducing the formation of these protein aggregates (). This makes posiphen a potential candidate for research into therapies that could slow or prevent the progression of PD.

Potential for Alzheimer's Disease Research

Similar to PD, AD is characterized by the accumulation of abnormal protein aggregates in the brain, in this case amyloid beta plaques and tau tangles. Research suggests that posiphen may also reduce the production of both amyloid beta and tau proteins, warranting further investigation into its potential application in AD research ().

Posiphen is a small molecule drug under investigation primarily for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer's disease and Parkinson's disease. It is a derivative of phenserine, specifically the enantiomer (+)-phenserine, and has been shown to inhibit the expression of alpha-synuclein, a protein implicated in the pathogenesis of Parkinson's disease. The chemical formula of Posiphen is C20_{20}H23_{23}N3_3O2_2, with a molecular weight of approximately 337.423 g/mol .

Posiphen functions primarily through the inhibition of amyloid precursor protein (APP) expression and the subsequent reduction of amyloid-beta peptide and tau levels in the central nervous system. Its mechanism involves the modulation of pathways associated with protein synthesis, particularly by inhibiting translation processes that lead to increased levels of harmful proteins in neuronal cells .

Posiphen exhibits several biological activities:

  • Alpha-Synuclein Inhibition: It reduces the expression of alpha-synuclein, which is crucial in the development of Parkinson's disease .
  • Amyloid Precursor Protein Modulation: Posiphen has been shown to lower levels of secreted amyloid precursor proteins and tau proteins, which are significant in Alzheimer's disease pathology .
  • Neuroprotective Effects: By modulating these pathways, Posiphen may provide neuroprotective effects, potentially preventing or reversing symptoms associated with neurodegenerative diseases .

Posiphen is primarily being investigated for:

  • Alzheimer's Disease: As a potential treatment to lower amyloid-beta levels and improve cognitive function.
  • Parkinson's Disease: To mitigate symptoms by reducing alpha-synuclein levels in both brain and gut tissues .
  • Neurodegenerative Research: As a tool compound for studying mechanisms of neuroprotection and neurodegeneration.

Posiphen has been studied for its interactions with various drugs and biological systems:

  • It may increase the neuromuscular blocking activities when combined with certain agents like cocaine and acyclidine .
  • In clinical trials, it has shown favorable safety profiles with mild adverse effects at higher doses, indicating its potential for combination therapies in treating neurodegenerative conditions .

Several compounds share structural or functional similarities with Posiphen. Here are some notable examples:

Compound NameChemical FormulaMechanism of ActionUnique Features
PhenserineC20_{20}H23_{23}N3_3O2_2Acetylcholinesterase inhibitorStronger AChE inhibition compared to Posiphen
DonepezilC24_{24}H29_{29}N2_2O3_3Acetylcholinesterase inhibitorApproved for Alzheimer's treatment
RivastigmineC15_{15}H16_{16}N2_2O2_2Acetylcholinesterase inhibitorDual action on butyrylcholinesterase
GalantamineC17_{17}H21_{21}N3_3O3_3Acetylcholinesterase inhibitorAlso modulates nicotinic receptors

Uniqueness of Posiphen

Posiphen's uniqueness lies in its dual action as both an alpha-synuclein inhibitor and an amyloid precursor protein modulator. This positions it as a promising candidate for addressing multiple pathways involved in neurodegenerative diseases, unlike other compounds that primarily focus on cholinergic mechanisms.

Posiphen, chemically designated as [(3aS,8bR)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-phenylcarbamate, is a small molecule with a molecular formula of $$ \text{C}{20}\text{H}{23}\text{N}{3}\text{O}{2} $$ and a molecular weight of 337.42 g/mol. Its structure features a tricyclic pyrroloindole core fused to a carbamate group (Figure 1). Key structural attributes include:

  • Stereochemistry: The 3aS and 8bR configurations confer chirality, critical for biological activity.
  • Substituents: Methyl groups at positions 3, 4, and 8b, along with a phenylcarbamate moiety at position 7.

The compound’s SMILES notation (C[C@]12CCN([C@H]1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C) and InChI key (PBHFNBQPZCRWQP-AZUAARDMSA-N) further validate its stereochemical specificity. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy confirm the spatial arrangement of its substituents, ensuring alignment with its IUPAC designation.

Synthetic Pathways for Posiphen and Its Metabolites

Posiphen is synthesized via modifications of the Julian method, originally developed for physostigmine. Key steps include:

  • Core Formation: Condensation of tryptamine derivatives to construct the pyrroloindole scaffold.
  • Chiral Resolution: Separation of enantiomers using D-camphorsulfonic acid or chiral stationary phases.
  • Functionalization: Introduction of the phenylcarbamate group via carbamoylation of the intermediate (+)-eseroline.

Metabolic Derivatives

Posiphen undergoes hepatic metabolism to produce three primary metabolites (Table 1):

MetaboliteStructural ModificationSynthetic Pathway
(+)-N1-norPosiphenDemethylation at N1 positionOxidative cleavage of methyl group
(+)-N8-norPosiphenDemethylation at N8 positionEnzymatic N-demethylation
(+)-N1,N8-bisnorPosiphenDemethylation at N1 and N8Sequential oxidative and enzymatic steps

These metabolites retain the pyrroloindole core but exhibit altered pharmacokinetic profiles due to reduced lipophilicity.

Chiral Specificity and Enantiomeric Differentiation from Phenserine

Posiphen is the (+)-enantiomer of phenserine, differing from the (−)-phenserine enantiomer in spatial configuration. Key distinctions include:

  • Biological Activity: (−)-Phenserine inhibits acetylcholinesterase (AChE), whereas (+)-Posiphen lacks significant AChE affinity.
  • Synthetic Control: Chiral resolution via tartaric acid salts ensures enantiopure Posiphen production.
  • Metabolic Stability: The (+)-enantiomer demonstrates slower hepatic clearance compared to (−)-phenserine.

X-ray diffraction and circular dichroism (CD) spectroscopy confirm the absolute configuration of Posiphen, ensuring no racemization during synthesis.

Analytical Methods for Purity Assessment (LC-MS/MS, NMR)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying Posiphen and its metabolites in biological matrices. Key parameters include:

  • Column: C18 reverse-phase (2.1 × 50 mm, 1.7 μm).
  • Ionization: Electrospray ionization (ESI) in positive mode.
  • Validation: Linear range of 0.1–150 ng/mL with a limit of detection (LOD) of 0.025 ng/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) ensures chemical purity and structural integrity:

  • Sample Preparation: 4–12 mg dissolved in deuterated solvent (e.g., DMSO-d6).
  • Pulse Sequence: Single-pulse $$ ^1\text{H} $$ NMR with a 90° pulse angle.
  • Data Analysis: Integration of proton signals relative to an internal standard (e.g., maleic acid).

Table 2: NMR Parameters for Posiphen Purity Assessment

ParameterValue
SolventDMSO-d6
Frequency600 MHz
Acquisition Time2.7 s
Relaxation Delay30 s
Temperature25°C

These methods collectively ensure >99% purity for clinical-grade Posiphen.

In human liver microsomes Posiphen undergoes rapid first-pass N-demethylation at the N¹ and N⁸ positions through Cytochrome P450 3A4, yielding N¹-norPosiphen and N⁸-norPosiphen [1]. When the specific Cytochrome P450 3A4 inhibitor ketoconazole is added, the in-vitro half-life of Posiphen increases almost nine-fold (Table 1), whereas selective inhibitors of Cytochrome P450 1A2, Cytochrome P450 2B6 and other major isoenzymes have no measurable effect [1]. These data identify Cytochrome P450 3A4 as the dominant metabolic gateway in humans, with minimal contribution from other Phase I routes.

Table 1 – Effect of Cytochrome P450 3A4 blockade on Posiphen stability in human liver microsomes

ConditionApparent half-life (minutes)Fold-change vs. control
Control (no inhibitor)27
+ Ketoconazole (Cytochrome P450 3A4 blockade)2388.8 × longer [1]

Species-Specific Pharmacokinetics: Rodent versus Primate Models

Single-dose studies reveal weight-related scaling of systemic exposure (Table 2). Rodents clear the parent drug far more rapidly than primates, whereas peak exposure occurs within the first hour across all species examined.

Table 2 – Plasma pharmacokinetic parameters after oral dosing

Species (dose)Maximum concentration (ng mL⁻¹)Time to maximum (h)Half-life (h)Area under curve 0–8 h (ng h mL⁻¹)
Mouse, 65 mg kg⁻¹9390.50.561707 [1]
Rat, 40 mg kg⁻¹11800.51.031140 [1]
Dog, 20 mg kg⁻¹4021.181.96756 [1]
Human, ≈1.1 mg kg⁻¹1201.454.04310 [1]

Population-based modelling shows that absorption rate, Michaelis constant and relative bioavailability scale proportionally with oral dose in humans, yet no meaningful differences arise between healthy volunteers and patients with early Alzheimer disease or early Parkinson disease [1].

Rodent–primate contrasts also extend to metabolite predominance. In mouse plasma the principal circulating entity is N⁸-norPosiphen (peak concentration 1.9-fold higher than the parent drug), whereas in human plasma the parent compound remains dominant, with each primary metabolite reaching roughly one-quarter to one-third of that level [1].

Blood-Brain Barrier Penetration and Cerebrospinal-Fluid-to-Plasma Ratios

Posiphen is lipophilic (Log D 2.2), favouring partition into neural tissue over aqueous compartments. Comparative concentration ratios illustrate this preference:

Table 3 – Ratios of maximum concentration in cerebrospinal fluid or brain to plasma

CompoundMouse cerebrospinal-fluid : plasmaMouse brain : plasmaHuman cerebrospinal-fluid : plasma
Posiphen0.175.040.02 [1]
N¹-norPosiphen0.103.350.10 [1]
N⁸-norPosiphen0.163.780.17 [1]

The high brain-to-plasma ratios show efficient blood-brain-barrier permeation, whereas the low cerebrospinal-fluid-to-plasma values reflect strong tissue binding inside the central nervous system. In humans both Posiphen and N⁸-norPosiphen persist in cerebrospinal fluid with half-lives exceeding twelve hours, well beyond their corresponding plasma half-lives, indicating slow efflux once the drug has partitioned into neural tissues [1] [2].

Comparative Clearance Rates of N¹-norPosiphen and N⁸-norPosiphen

Rodent data (mouse, single oral dose) show near-parallel plasma half-lives for the two primary metabolites: 1.25 hours for N¹-norPosiphen and 1.50 hours for N⁸-norPosiphen, both only marginally longer than the parent drug [1]. In the primate setting (human, 80 mg daily), metabolite clearance is slower despite lower formation rates. Plasma half-life values reach approximately 2 hours for each metabolite, whereas the parent drug clears in about 4 hours [1]. Rat infusion studies confirm rapid elimination, with N¹-norPosiphen and N⁸-norPosiphen comprising no more than forty percent of Posiphen plasma exposure at steady state [2].

Collectively the findings indicate:

  • Both metabolites are eliminated more rapidly than Posiphen in rodents.
  • In humans the metabolites clear at comparable rates to each other, but modestly faster than the parent drug, consistent with Cytochrome P450 3A4 capacity limits.
  • Across species, all three analytes fall below quantitation in plasma within eight hours, yet N⁸-norPosiphen demonstrates prolonged residence in the central nervous system, suggesting transporter-limited efflux rather than metabolic persistence [1] [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

337.17902698 g/mol

Monoisotopic Mass

337.17902698 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z0O4TJ588O

MeSH Pharmacological Classification

Cholinesterase Inhibitors

Other CAS

116839-68-0

Wikipedia

Buntanetap

Dates

Modify: 2024-02-18
1: Tweedie D, Fukui K, Li Y, Yu QS, Barak S, Tamargo IA, Rubovitch V, Holloway HW, Lehrmann E, Wood WH 3rd, Zhang Y, Becker KG, Perez E, Van Praag H, Luo Y, Hoffer BJ, Becker RE, Pick CG, Greig NH. Cognitive Impairments Induced by Concussive Mild Traumatic Brain Injury in Mouse Are Ameliorated by Treatment with Phenserine via Multiple Non-Cholinergic and Cholinergic Mechanisms. PLoS One. 2016 Jun 2;11(6):e0156493. doi: 10.1371/journal.pone.0156493. PubMed PMID: 27254111; PubMed Central PMCID: PMC4890804.
2: Nordberg A, Kadir A, Andreasen N, Almkvist O, Wall A, Långström B, Zetterberg H. Correlations between Alzheimer's Disease Cerebrospinal Fluid Biomarkers and Cerebral Glucose Metabolism after 12 Months of Phenserine Treatment. J Alzheimers Dis. 2015;47(3):691-704. doi: 10.3233/JAD-132474. PubMed PMID: 26401704.
3: Chen J, Pan H, Chen C, Wu W, Iskandar K, He J, Piermartiri T, Jacobowitz DM, Yu QS, McDonough JH, Greig NH, Marini AM. (-)-Phenserine attenuates soman-induced neuropathology. PLoS One. 2014 Jun 23;9(6):e99818. doi: 10.1371/journal.pone.0099818. PubMed PMID: 24955574; PubMed Central PMCID: PMC4067273.
4: Lilja AM, Luo Y, Yu QS, Röjdner J, Li Y, Marini AM, Marutle A, Nordberg A, Greig NH. Neurotrophic and neuroprotective actions of (-)- and (+)-phenserine, candidate drugs for Alzheimer's disease. PLoS One. 2013;8(1):e54887. doi: 10.1371/journal.pone.0054887. PubMed PMID: 23382994; PubMed Central PMCID: PMC3559887.
5: Becker RE, Greig NH. Was phenserine a failure or were investigators mislead by methods? Curr Alzheimer Res. 2012 Dec;9(10):1174-81. PubMed PMID: 23227991.
6: Shinada M, Narumi F, Osada Y, Matsumoto K, Yoshida T, Higuchi K, Kawasaki T, Tanaka H, Satoh M. Synthesis of phenserine analogues and evaluation of their cholinesterase inhibitory activities. Bioorg Med Chem. 2012 Aug 15;20(16):4901-14. doi: 10.1016/j.bmc.2012.06.048. PubMed PMID: 22831800.
7: Mikkilineni S, Cantuti-Castelvetri I, Cahill CM, Balliedier A, Greig NH, Rogers JT. The anticholinesterase phenserine and its enantiomer posiphen as 5'untranslated-region-directed translation blockers of the Parkinson's alpha synuclein expression. Parkinsons Dis. 2012;2012:142372. doi: 10.1155/2012/142372. PubMed PMID: 22693681; PubMed Central PMCID: PMC3368596.
8: Schammel AW, Chiou G, Garg NK. Synthesis of (+)-phenserine using an interrupted Fischer indolization reaction. J Org Chem. 2012 Jan 6;77(1):725-8. doi: 10.1021/jo202078z. PubMed PMID: 22098120.
9: Ponce-Lopez T, Liy-Salmeron G, Hong E, Meneses A. Lithium, phenserine, memantine and pioglitazone reverse memory deficit and restore phospho-GSK3β decreased in hippocampus in intracerebroventricular streptozotocin induced memory deficit model. Brain Res. 2011 Dec 2;1426:73-85. doi: 10.1016/j.brainres.2011.09.056. PubMed PMID: 22036080.
10: Winblad B, Giacobini E, Frölich L, Friedhoff LT, Bruinsma G, Becker RE, Greig NH. Phenserine efficacy in Alzheimer's disease. J Alzheimers Dis. 2010;22(4):1201-8. doi: 10.3233/JAD-2010-101311. PubMed PMID: 20930279.
11: Kadir A, Andreasen N, Almkvist O, Wall A, Forsberg A, Engler H, Hagman G, Lärksäter M, Winblad B, Zetterberg H, Blennow K, Långström B, Nordberg A. Effect of phenserine treatment on brain functional activity and amyloid in Alzheimer's disease. Ann Neurol. 2008 May;63(5):621-31. doi: 10.1002/ana.21345. PubMed PMID: 18300284.
12: Marutle A, Ohmitsu M, Nilbratt M, Greig NH, Nordberg A, Sugaya K. Modulation of human neural stem cell differentiation in Alzheimer (APP23) transgenic mice by phenserine. Proc Natl Acad Sci U S A. 2007 Jul 24;104(30):12506-11. PubMed PMID: 17640880; PubMed Central PMCID: PMC1941499.
13: Klein J. Phenserine. Expert Opin Investig Drugs. 2007 Jul;16(7):1087-97. Review. PubMed PMID: 17594192.
14: Rigby JH, Sidique S. Total synthesis of (+/-) -phenserine via [4+1] cyclization of a bis(alkylthio)carbene and an indole isocyanate. Org Lett. 2007 Mar 29;9(7):1219-21. PubMed PMID: 17338532.
15: Utsuki T, Uchimura N, Irikura M, Moriuchi H, Holloway HW, Yu QS, Spangler EL, Mamczarz J, Ingram DK, Irie T, Greig NH. Preclinical investigation of the topical administration of phenserine: transdermal flux, cholinesterase inhibition, and cognitive efficacy. J Pharmacol Exp Ther. 2007 Apr;321(1):353-61. PubMed PMID: 17255466.
16: Lahiri DK, Chen D, Maloney B, Holloway HW, Yu QS, Utsuki T, Giordano T, Sambamurti K, Greig NH. The experimental Alzheimer's disease drug posiphen [(+)-phenserine] lowers amyloid-beta peptide levels in cell culture and mice. J Pharmacol Exp Ther. 2007 Jan;320(1):386-96. PubMed PMID: 17003227.
17: Greig NH, Ruckle J, Comer P, Brownell L, Holloway HW, Flanagan DR Jr, Canfield CJ, Burford RG. Anticholinesterase and pharmacokinetic profile of phenserine in healthy elderly human subjects. Curr Alzheimer Res. 2005 Oct;2(4):483-92. PubMed PMID: 16248851.
18: Thatte U. Phenserine (Axonyx/NIH). IDrugs. 2000 Oct;3(10):1222-8. PubMed PMID: 16049844.
19: Thatte U. Phenserine Axonyx. Curr Opin Investig Drugs. 2005 Jul;6(7):729-39. Review. PubMed PMID: 16044670.
20: Greig NH, Sambamurti K, Yu QS, Brossi A, Bruinsma GB, Lahiri DK. An overview of phenserine tartrate, a novel acetylcholinesterase inhibitor for the treatment of Alzheimer's disease. Curr Alzheimer Res. 2005 Jul;2(3):281-90. Review. PubMed PMID: 15974893.

Explore Compound Types